molecular formula C18H14INO4S B11599898 ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11599898
M. Wt: 467.3 g/mol
InChI Key: DQLKMANNCNEKDM-TZJGTLJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a distinctive structure.
  • Its IUPAC name reflects its composition and connectivity of atoms. Let’s break it down:

      Ethyl: Indicates the presence of an ethyl group (CH₃CH₂-).

      (5Z)-5-[(5-iodofuran-2-yl)methylidene]: Describes the substituents attached to the central thiophene ring.

      4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate: Specifies the functional groups and the carboxylate ester.

  • This compound combines elements of furan, thiophene, and phenylamine, making it intriguing for both synthetic chemists and researchers.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Explored for drug development due to its unique structure.

      Industry: May find applications in materials science or organic electronics.

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s potential lies in its versatility and unexplored applications. Researchers continue to investigate its properties,

    Properties

    Molecular Formula

    C18H14INO4S

    Molecular Weight

    467.3 g/mol

    IUPAC Name

    ethyl (5Z)-4-hydroxy-5-[(5-iodofuran-2-yl)methylidene]-2-phenyliminothiophene-3-carboxylate

    InChI

    InChI=1S/C18H14INO4S/c1-2-23-18(22)15-16(21)13(10-12-8-9-14(19)24-12)25-17(15)20-11-6-4-3-5-7-11/h3-10,21H,2H2,1H3/b13-10-,20-17?

    InChI Key

    DQLKMANNCNEKDM-TZJGTLJJSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)I)/SC1=NC3=CC=CC=C3)O

    Canonical SMILES

    CCOC(=O)C1=C(C(=CC2=CC=C(O2)I)SC1=NC3=CC=CC=C3)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.